molecular formula C13H14F3NO B14384810 Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- CAS No. 88488-76-0

Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]-

Cat. No.: B14384810
CAS No.: 88488-76-0
M. Wt: 257.25 g/mol
InChI Key: PAHRKDAYEVVPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- is an organic compound with the molecular formula C13H14F3NO and a molecular weight of 257.25 g/mol This compound features a morpholine ring substituted with a 3-(trifluoromethyl)phenyl group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- typically involves the reaction of morpholine with 3-(trifluoromethyl)benzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Wittig reaction to introduce the ethenyl group, resulting in the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of ethyl-substituted morpholine derivatives.

    Substitution: Formation of substituted morpholine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- involves its interaction with specific molecular targets and pathways. It is believed to act as an inhibitor of certain enzymes, such as tyrosine kinases, which play a role in cell signaling and proliferation . The compound’s trifluoromethyl group enhances its binding affinity to these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- is unique due to the presence of both the trifluoromethyl group and the ethenyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the ethenyl group provides additional sites for chemical modification and interaction with biological targets.

Properties

CAS No.

88488-76-0

Molecular Formula

C13H14F3NO

Molecular Weight

257.25 g/mol

IUPAC Name

4-[1-[3-(trifluoromethyl)phenyl]ethenyl]morpholine

InChI

InChI=1S/C13H14F3NO/c1-10(17-5-7-18-8-6-17)11-3-2-4-12(9-11)13(14,15)16/h2-4,9H,1,5-8H2

InChI Key

PAHRKDAYEVVPGN-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC(=CC=C1)C(F)(F)F)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.